N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine: is an organotin compound that features a tin atom bonded to an oxygen atom, which is further connected to an ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine typically involves the reaction of N,N-dimethylaminoethanol with triethylstannyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride. The general reaction scheme is as follows: [ \text{N,N-Dimethylaminoethanol} + \text{Triethylstannyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the synthesis can be scaled up by maintaining strict anhydrous conditions and using appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tin atom in N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine can undergo oxidation reactions, leading to the formation of tin oxides.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking the tin-oxygen bond and forming N,N-dimethylaminoethanol and triethylstannyl hydroxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Water or aqueous acids.
Major Products:
Oxidation: Tin oxides and N,N-dimethylaminoethanol.
Substitution: Various substituted ethanamines and stannyl derivatives.
Hydrolysis: N,N-dimethylaminoethanol and triethylstannyl hydroxide.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings that require the incorporation of tin atoms.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine exerts its effects is primarily through its ability to form stable carbon-tin bonds. The tin atom can interact with various molecular targets, facilitating reactions that involve the transfer of tin-containing groups. This interaction can influence the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
N,N-Dimethyl-2-(triphenylstannyl)ethan-1-amine: Similar structure but with phenyl groups instead of ethyl groups attached to the tin atom.
N,N-Dimethyl-2-(trimethylstannyl)ethan-1-amine: Similar structure but with methyl groups instead of ethyl groups attached to the tin atom.
N,N-Dimethyl-2-(tributylstannyl)ethan-1-amine: Similar structure but with butyl groups instead of ethyl groups attached to the tin atom.
Uniqueness: N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine is unique due to the presence of the triethylstannyl group, which imparts specific reactivity and stability characteristics. The ethyl groups provide a balance between steric hindrance and electronic effects, making this compound suitable for various synthetic applications.
Properties
CAS No. |
524960-15-4 |
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Molecular Formula |
C10H25NOSn |
Molecular Weight |
294.02 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethylstannyloxyethanamine |
InChI |
InChI=1S/C4H10NO.3C2H5.Sn/c1-5(2)3-4-6;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChI Key |
HSSYNTLBBRUIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)OCCN(C)C |
Origin of Product |
United States |
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